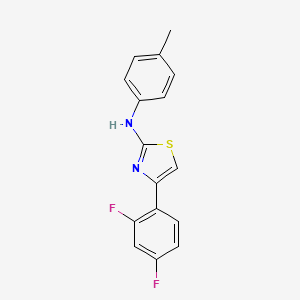methanone](/img/structure/B12491781.png)
[4-(4-Fluorobenzyl)piperazin-1-yl](thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorobenzyl)piperazin-1-ylmethanone is a chemical compound that features a piperazine ring substituted with a 4-fluorobenzyl group and a thiophen-2-yl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of 4-(4-Fluorobenzyl)piperazine: This intermediate can be synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling with Thiophen-2-yl Methanone: The final compound is obtained by coupling the 4-(4-fluorobenzyl)piperazine with thiophen-2-yl methanone using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 4-(4-Fluorobenzyl)piperazin-1-ylmethanone may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the methanone moiety can be achieved using reducing agents like sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the methanone group.
Substitution: Substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Fluorobenzyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, 4-(4-Fluorobenzyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, while the fluorobenzyl and thiophene groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorobenzyl moieties but lacks the thiophen-2-yl methanone group.
Thiophen-2-yl methanone derivatives: Compounds with similar thiophene-based structures but different substituents on the methanone group.
Uniqueness
4-(4-Fluorobenzyl)piperazin-1-ylmethanone is unique due to the combination of the piperazine ring, fluorobenzyl group, and thiophen-2-yl methanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C16H17FN2OS |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17FN2OS/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2 |
InChI Key |
AEMSOZLHDSCFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(diethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491698.png)
![2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol](/img/structure/B12491699.png)
![5-(2,5-dimethylphenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12491707.png)
![6-Oxo-1-(2-oxo-2-{[3-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491708.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl thiophene-3-carboxylate](/img/structure/B12491709.png)
![4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B12491711.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491726.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B12491735.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12491738.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491743.png)
![1-{2-[(2,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491759.png)
![1,3-dimethyl-5-({[2-(pyridin-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12491771.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491778.png)
